N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride
Description
N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride (CAS 1310544-60-5) is a tetradentate ligand with an ethylenediamine backbone functionalized by two pyridin-2-ylmethyl groups. Its molecular formula is C₁₄H₁₈N₄·4HCl·2H₂O (MW: 424.194 g/mol) . The compound is protonated and stabilized as a hydrochloride hydrate, making it water-soluble and suitable for coordination chemistry. It has been widely used in catalysis, particularly in water oxidation (e.g., Co(III) complexes for O–O bond formation) and asymmetric epoxidation of alkenes using Mn(II) catalysts . The pyridinyl nitrogen atoms and amine donors enable strong metal binding, while the ethylenediamine backbone provides structural flexibility .
Properties
IUPAC Name |
N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.ClH.H2O/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14;;/h1-8,15-16H,9-12H2;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUVOKVVJHVFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCNCC2=CC=CC=N2.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of 2-pyridinecarboxaldehyde with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions, which are useful in catalysis and material science.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Oxidizing Agents: Used in reactions to modify the oxidation state of the compound.
Reducing Agents: Employed to reduce imine intermediates during synthesis.
Major Products: The major products formed from these reactions are typically metal-ligand complexes, which have applications in catalysis and as intermediates in organic synthesis .
Scientific Research Applications
Chemistry: In chemistry, N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine is used as a ligand to form complexes with transition metals.
Biology: In biological research, this compound is investigated for its ability to chelate metal ions, which can be useful in studying metalloproteins and metalloenzymes .
Medicine: In medicine, the compound’s metal-chelating properties are explored for potential therapeutic applications, such as in the treatment of metal ion-related diseases .
Industry: Industrially, this compound is used in the development of catalysts for various chemical processes, including polymerization and oxidation reactions .
Mechanism of Action
The mechanism by which N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine exerts its effects involves the formation of stable complexes with metal ions. These complexes can influence various biochemical pathways by modulating the availability and reactivity of metal ions in biological systems . The compound’s ability to chelate metal ions makes it a valuable tool in studying and manipulating metalloproteins and metalloenzymes .
Comparison with Similar Compounds
Key Structural Insights :
- Electron-withdrawing groups (e.g., chlorobenzylidene in L1) reduce ligand basicity, favoring hard metal ions (Cu²⁺, Co²⁺) .
- Hydroxyethyl substituents (e.g., in Pt complexes) enable hydrogen bonding, stabilizing cis-R,S isomers .
- Thiophenyl groups introduce sulfur donors, altering redox properties in Au(III) complexes .
Coordination Chemistry and Stability
- Target Compound : Forms chiral Mn(II) complexes for enantioselective epoxidation (90% yield, >99% selectivity) . The protonated amine and pyridinyl N atoms stabilize high-spin states.
- BPMEN-Co(III) : Exhibits µ-O/µ-OH bridging in dinuclear complexes critical for water oxidation .
- Hydroxyethyl-Pt(II) : Stabilized by intramolecular H-bonding, enabling spontaneous crystallization of cis-R,S isomers .
- Au(III) Complexes: N,N'-bis(thiophen-2-ylmethyl)ethane-1,2-diamine forms stable [AuCl₄]⁻ salts with distinct monoclinic packing .
Catalytic Performance
Mechanistic Insights :
- Mn(II) Catalysts leverage pyridinyl N donors for peroxide activation .
- Co(III) Dinuclear Complexes utilize µ-O bridges for O–O bond formation .
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